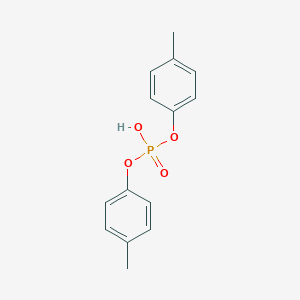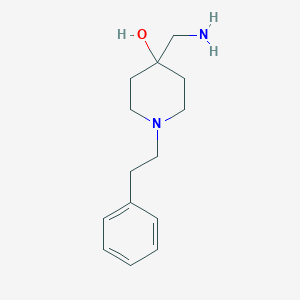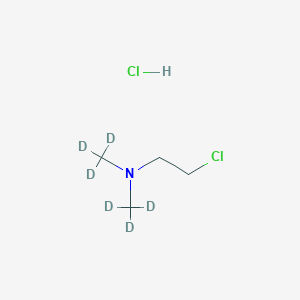
2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 2-Chloro-N,N-dimethylethylamine involves reaction kinetics studies in aqueous solutions, highlighting the importance of understanding the reaction conditions and kinetics for efficient synthesis. For example, the reaction kinetics of synthesizing 2-Azido-N,N-dimethylethylamine Hydrochloride, a compound related to our compound of interest, was studied, showing second-order reaction kinetics and providing insights into the reaction rate constants and activation energy (Li Gang, 2013).
Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms within the compound. The coordination and crystal structure of complexes related to 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride, such as those involving palladium(II), provide a deeper understanding of its molecular geometry and the impact on its chemical behavior (V. Vassileva et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride and its derivatives are significant for applications in organic synthesis and pharmaceutical research. The study of its reactions with methylpyridines and the synthesis of N-amino-3,5-dimethylpyridinium chloride illustrates the reactivity and potential for producing various organic compounds (G. J. Palenik et al., 1990).
Physical Properties Analysis
Investigating the physical properties, including thermal stability and solvatochromism, provides insights into the compound's behavior under different conditions and its suitability for various applications. The synthesis and properties of 2-alkoxy-N,N-Dimethylethylamine N-oxides, prepared from the reaction of alkyl chlorides, offer valuable information on foam stabilization and thermal behavior (Y. Hayashi et al., 1985).
Chemical Properties Analysis
The chemical properties, including reactivity with chloramines and the formation of disinfection by-products like NDMA, are crucial for assessing the environmental impact and safety of using 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride. Studies on the roles of tertiary amine structure and chloramine species on NDMA formation shed light on the compound's chemical behavior in water treatment processes (Meric Selbes et al., 2013).
Scientific Research Applications
Synthesis and Chemical Reactions :
- 2-Chloro-N,N-dimethylethylamine hydrochloride plays a crucial role in the synthesis of various compounds. For instance, it is involved in the synthesis of 2-Azido-N,N-dimethylethylamine (DMAZ), a low-toxic liquid fuel potential alternative to hydrazine propellants. The reaction kinetics of synthesizing DMAZ in aqueous solution involving 2-chloro-N,N-dimethylethylamine hydrochloride has been studied using ultra-violet absorption spectrometry, showing a second-order reaction with specific rate constants and activation energy (Li Gang, 2013).
Surface and Material Science :
- The compound is also significant in the field of material science. For example, dimethylethylamine alane (DMEAA), a derivative, has been used in the chemical vapor deposition of AlN, showing selective interaction with ammonia in an atomic layer growth mode. The study of the surface adsorption and reaction processes of DMEAA on Si surfaces provides insights into the stability and decomposition behavior of DMEAA in such applications (J. Kuo & J. W. Rogers, 2000).
Polysaccharide Modification :
- In polysaccharide chemistry, 2-chloro-N,N-dimethylethylamine hydrochloride is used for modifying biopolymers. A study investigating the reaction of glucuronoxylan from birch wood with this compound and related amines in 1,2-dimethoxyethane demonstrated the formation of xylan derivatives with variable degrees of substitution. These derivatives exhibit pH-sensitive solubility, indicating potential applications in specialized material design (K. Schwikal & T. Heinze, 2007).
Surfactant Synthesis :
- Another application is in surfactant synthesis. For instance, dissymmetric bis-quaternary ammonium salt surfactants, exhibiting excellent surface activity, have been synthesized using a process involving N,N-dimethylethylamine. The research explored the optimum reaction conditions and characteristics of the surfactants, showing their potential in various industrial applications (Sun Da-peng, 2004).
Biomedical Applications :
- In biomedical applications, modified polysulfones obtained by quaternization with tertiary amines like N,N-dimethylethylamine have been studied. These modified polymers exhibit specific hydrophilic/hydrophobic properties and compatibility with blood components, making them suitable for use in medical devices, such as semipermeable membranes or in studying bacterial adhesion (R. Albu et al., 2011).
Safety And Hazards
2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is classified as toxic if swallowed or in contact with skin. It causes skin and eye irritation and may cause respiratory irritation . It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
2-chloro-N,N-bis(trideuteriomethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLJZSJKRYTKTP-TXHXQZCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCl)C([2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

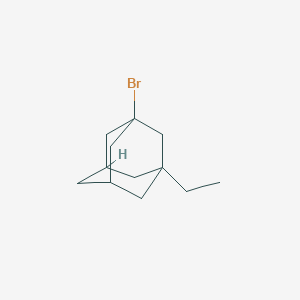




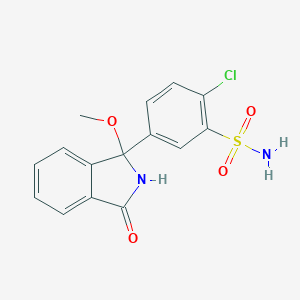
![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)


